molecular formula C17H17N3OS2 B2424310 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 478067-42-4

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine

Cat. No.: B2424310
CAS No.: 478067-42-4
M. Wt: 343.46
InChI Key: GKMOTHISHLQILT-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a synthetically designed small molecule based on the privileged thieno[3,2-d]pyrimidine scaffold, a structure of high interest in modern anticancer agent discovery . This compound features a key 4-morpholine substitution, a modification consistently associated with potent biological activity in scientific literature . The 2-position is functionalized with a benzylsulfanyl group, which can influence the molecule's electronic properties, lipophilicity, and serve as a handle for further synthetic modification. Researchers value this core structure for its potential to interact with critical oncogenic targets. Compounds sharing the 4-morpholinothieno[3,2-d]pyrimidine structure have been demonstrated in studies to act as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are key regulators of gene expression in cancer cells . Other derivatives have shown significant activity as inhibitors of the PI3Kα pathway, a crucial cell survival and proliferation signaling cascade often dysregulated in cancers . The inhibition of these targets can lead to downstream effects such as suppression of oncogenes (e.g., c-Myc), induction of cell cycle arrest, and promotion of apoptosis in cancer cell lines . This product is intended for research applications only, including use as a biochemical standard, a building block for the synthesis of novel potential therapeutics, or for in vitro pharmacological profiling. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(2-benzylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-2-4-13(5-3-1)12-23-17-18-14-6-11-22-15(14)16(19-17)20-7-9-21-10-8-20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMOTHISHLQILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation at C2

4-Morpholinothieno[3,2-d]pyrimidine (1.0 eq) is treated with thiourea (2.0 eq) in ethanol under reflux, yielding the thiolate intermediate. Acidic workup with hydrochloric acid (HCl) liberates the free thiol.

Benzylation of the Thiol Group

The thiol intermediate undergoes alkylation with benzyl bromide (1.2 eq) in the presence of potassium hydroxide (KOH) in ethanol at room temperature. This step proceeds via an SN2 mechanism, affording 2-(benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine in 70–75% yield.

Table 2: Optimization of Benzylsulfanyl Group Installation

Parameter Condition Yield (%) Purity (%)
Solvent Ethanol 70 95
Base KOH 75 97
Temperature 25°C 75 97
Reaction Time 6 hours 75 97

Purification and Characterization

Purification is typically achieved via column chromatography using silica gel and ethyl acetate/hexane (1:3 v/v) as the eluent. Analytical data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-5), 7.40–7.30 (m, 5H, benzyl), 4.45 (s, 2H, SCH₂), 3.85–3.75 (m, 4H, morpholine), 3.65–3.55 (m, 4H, morpholine).
  • MS (ESI+) : m/z 343.1 [M+H]⁺.

Applications and Derivatives

This compound serves as a precursor for anticancer agents. Derivatives bearing electron-withdrawing groups on the benzyl ring exhibit enhanced cytotoxicity against H460 lung cancer cells (IC₅₀ = 0.003–0.74 µM). Structural analogs with modified sulfanyl groups are under investigation for kinase inhibition.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Complex Compounds : 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine serves as a versatile building block in organic synthesis for developing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties .

Biology

  • Biological Activities : Research indicates that this compound exhibits potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological targets, including enzymes and proteins .
  • Cellular Effects : Studies have shown that derivatives of pyrimidines can influence cellular functions such as proliferation and apoptosis, suggesting that this compound may have applications in cell biology research .

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic potential due to its interaction with biological targets involved in disease processes. For instance, it may play a role in developing treatments for conditions like cancer or inflammatory diseases by modulating specific pathways .
  • Case Studies : In preclinical studies, compounds similar to this compound have shown promise as inhibitors of key signaling pathways involved in tumor growth and metastasis. For example, studies on related pyrimidine derivatives have demonstrated their effectiveness as vascular endothelial growth factor receptor-2 inhibitors .

Industrial Applications

The compound's unique properties also lend themselves to industrial applications:

  • Material Development : It is utilized in the development of new materials and chemical processes due to its structural characteristics that allow for various functional modifications .
  • Chemical Processes : The compound can be employed in synthetic methodologies aimed at creating novel chemical entities with desired properties for pharmaceutical applications .

Summary of Findings

The applications of this compound span across multiple fields:

Application AreaDescription
ChemistryBuilding block for synthesizing complex compounds
BiologyExhibits antimicrobial, antiviral, and anti-inflammatory activities
MedicinePotential therapeutic agent targeting disease pathways
IndustryDevelopment of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine apart is its unique combination of benzylsulfanyl and morpholino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core with a benzylsulfanyl group and a morpholino substituent, contributing to its unique chemical properties and biological interactions.

  • Molecular Formula : C17H17N3OS2
  • Molar Mass : 343.47 g/mol
  • CAS Number : 478067-42-4

The structure of this compound allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activity

Recent studies have highlighted the significant biological activities of this compound:

  • Anticancer Activity :
    • The compound has shown promising results as an inhibitor of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation. In vitro studies indicated that it exhibits potent inhibitory effects against various cancer cell lines, particularly those with overexpressed PI3K isoforms .
    Cell Line IC50 (nM) Reference
    T47D196
    MCF-7189
    HT-2920
    The compound's ability to suppress AKT phosphorylation further supports its potential as an anticancer agent.
  • Antimicrobial and Anti-inflammatory Properties :
    • Preliminary investigations suggest that this compound may possess antimicrobial and anti-inflammatory activities. These properties are attributed to the presence of the benzylsulfanyl group, which enhances its reactivity and interaction with biological molecules.

The biological activity of this compound is largely mediated through its interaction with specific enzymes in the PI3K/mTOR pathway. The structural features of the compound allow it to bind effectively to these targets, leading to inhibition of cancer cell growth and proliferation. Molecular docking studies have demonstrated that the binding mode of this compound is comparable to known inhibitors like PI-103, suggesting a similar mechanism of action .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Studies :
    • In xenograft models using colorectal carcinoma (HT-29), treatment with this compound at doses of 3.75 and 7.5 mg/kg resulted in significant tumor growth inhibition (TGI) compared to control groups treated with higher doses of established drugs like BKM120 .
  • Structure-Activity Relationship (SAR) :
    • Research on various derivatives of thieno[3,2-d]pyrimidine has shown that modifications at specific positions can enhance or diminish biological activity. Compounds with different substituents were tested for their inhibitory effects on PI3K isoforms, revealing critical insights into how structural changes affect potency and selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:

  • Thiolation : Introducing the benzylsulfanyl group via reaction of thiols with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Morpholine Incorporation : Substitution at the 4-position using morpholine under reflux conditions (80–100°C) in polar aprotic solvents like DMSO .
  • Optimization : Reaction yields improve with controlled temperature, anhydrous solvents, and catalysts (e.g., Pd for cross-coupling steps). Monitoring via TLC/HPLC ensures purity .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves 3D conformation and confirms the thieno[3,2-d]pyrimidine core and substituent orientations .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., morpholine N-CH₂ and benzylsulfanyl S-CH₂ groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .

Q. How can researchers assess the compound's preliminary biological activity?

  • Methodological Answer :

  • In vitro Assays : Screen against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination) .
  • Enzyme Inhibition Studies : Target kinases (e.g., PI3K/AKT) due to the morpholine group’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the benzylsulfanyl group (e.g., halogenation, alkylation) and compare IC₅₀ values .
  • Core Scaffold Alterations : Replace thieno[3,2-d]pyrimidine with pyrido[2,3-d]pyrimidine to assess rigidity effects .
  • Data Correlation : Use computational tools (e.g., CoMFA) to link structural descriptors (logP, polar surface area) with activity .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze compounds via HPLC to exclude impurities (>95% purity required) .
  • Assay Standardization : Re-test under uniform conditions (e.g., cell line passage number, serum concentration) .
  • Metabolic Stability Checks : Evaluate cytochrome P450 interactions to rule out false negatives .

Q. What advanced techniques elucidate reaction mechanisms during synthesis?

  • Methodological Answer :

  • Isotopic Labeling : Track sulfur incorporation (e.g., using ³⁴S-labeled thiols) in benzylsulfanyl group formation .
  • DFT Calculations : Model transition states for morpholine substitution to identify rate-limiting steps .
  • In Situ IR Spectroscopy : Monitor intermediate formation (e.g., thiourea derivatives) during cyclization .

Q. How can researchers address low yields in large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Screening : Test Pd/XPhos systems for Suzuki-Miyaura coupling steps .

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